molecular formula C17H25N3O B2974874 1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol CAS No. 866010-78-8

1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol

Cat. No.: B2974874
CAS No.: 866010-78-8
M. Wt: 287.407
InChI Key: GGFUKVCNEOQPFI-UHFFFAOYSA-N
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Description

The compound 1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol is a multifunctional molecule featuring a pyrrole ring substituted with a 4-(aminomethyl)phenyl group at the 1-position and a diethylaminoethanol moiety at the 2-position. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological interactions. For example, compounds with pyrrole-ethanolamine frameworks, such as 2F-viminol (2-[di(butan-2-yl)amino]-1-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]ethan-1-ol), demonstrate the importance of substituents on bioactivity and solubility .

Properties

IUPAC Name

1-[1-[4-(aminomethyl)phenyl]pyrrol-2-yl]-2-(diethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-3-19(4-2)13-17(21)16-6-5-11-20(16)15-9-7-14(12-18)8-10-15/h5-11,17,21H,3-4,12-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFUKVCNEOQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1=CC=CN1C2=CC=C(C=C2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol typically involves multi-step organic reactions:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

    Substitution with Aminomethylphenyl Group: The pyrrole ring is then functionalized with a 4-(aminomethyl)phenyl group via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.

    Introduction of Diethylaminoethanol Moiety: The final step involves the nucleophilic substitution reaction where the diethylaminoethanol group is introduced, typically using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol involves its interaction with specific molecular targets:

    Molecular Targets: This compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Application References
Target Compound 4-(Aminomethyl)phenyl, diethylaminoethanol Not explicitly reported (inferred)
2F-Viminol (63880-43-3) 2-Fluorobenzyl, di(butan-2-yl)aminoethanol Analgesic, opioid receptor modulation
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-Difluorophenyl, triazole-ethanol Antifungal activity
(2R)-2-{4-[1-(4-Methylphenyl)-1H-pyrrol-2-yl]phenoxy}-3-phenylpropanoic acid 4-Methylphenyl, propanoic acid Tyrosine phosphatase inhibition

Key Observations:

Substituent Impact on Bioactivity: The 4-(aminomethyl)phenyl group in the target compound may enhance binding to enzymatic or receptor targets due to its primary amine, which is absent in 2F-viminol’s fluorobenzyl group . The diethylaminoethanol moiety likely improves solubility compared to bulkier substituents like di(butan-2-yl)amino in 2F-viminol, which may reduce metabolic stability .

Functional Group Comparisons: The triazole in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol confers antifungal properties, suggesting that the target compound’s pyrrole and ethanolamine groups could be optimized for similar applications . Carboxylic acid derivatives, such as the tyrosine phosphatase inhibitor in Example 38, highlight the role of acidic groups in enzyme inhibition, contrasting with the target compound’s basic amine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Molecular Weight (Da) References
Target Compound Not reported Estimated ~2.5* ~345.5
1-(4-(4-(Dimethylamino)phenyl)-1-phenyl-1H-pyrrol-3-yl)ethanone (5c) 155 ~3.1 334.4
Triparenol (MER-29) Not reported ~5.8 419.6

*Estimated using analogous structures.

Key Observations:

  • The target compound’s aminomethyl group likely reduces hydrophobicity (lower LogP) compared to Triparenol’s methoxy and chlorophenyl groups, which have higher LogP values .
  • Pyrrole derivatives with electron-withdrawing groups (e.g., nitro in Example 38) exhibit higher melting points, suggesting the target compound’s melting point may fall between 100–150°C .

Table 3: Toxicity Data for Related Compounds

Compound Name Toxicity Profile References
Target Compound Not reported
Ethamoxytriphetol (MER-25) TDLo (rabbit): 150 mg/kg (reproductive)
2F-Viminol Limited data; potential CNS effects

Key Observations:

  • The diethylamino group in the target compound may pose lower reproductive toxicity risks compared to Triparenol analogs like MER-25, which show dose-dependent toxicity .

Biological Activity

The compound 1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Pyrrole Ring : Known for its role in various biological systems and as a pharmacophore in medicinal chemistry.
  • Aminomethyl Phenyl Group : This moiety enhances the compound's interaction with biological targets.
  • Diethylamino Ethanol Group : This group is often associated with improved solubility and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neurological Effects : The diethylamino component may contribute to neuroprotective properties, warranting further investigation into its effects on neurological disorders.

The mechanisms underlying the biological activity of this compound can be categorized as follows:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The presence of the diethylamino group suggests possible interactions with neurotransmitter receptors, which could explain its neuroactive properties.
  • Oxidative Stress Reduction : Some studies indicate that compounds with similar structures can reduce oxidative stress markers, contributing to their protective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEfficacy against bacterial strains
NeuroprotectivePotential modulation of receptors

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of similar pyrrole derivatives, it was found that compounds with structural similarities to This compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated potent antibacterial activity, suggesting that modifications to the aminomethyl phenyl group could enhance efficacy.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in developing effective derivatives. For instance, variations in the alkyl substituents on the nitrogen atom significantly influenced both solubility and biological activity. Furthermore, ongoing research aims to optimize these compounds for better therapeutic profiles.

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